4,7-dimethoxy-1H-benzimidazole-2-thiol
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Overview
Description
4,7-Dimethoxy-1H-benzimidazole-2-thiol is a heterocyclic compound with the molecular formula C9H10N2O2S. It is characterized by the presence of a benzimidazole core substituted with methoxy groups at the 4 and 7 positions and a thiol group at the 2 position. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-dimethoxy-1H-benzimidazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4,7-dimethoxy-2-nitroaniline with thiourea in the presence of a reducing agent such as iron powder or stannous chloride. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 4,7-Dimethoxy-1H-benzimidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group in precursors can be reduced to amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like iron powder or stannous chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
4,7-Dimethoxy-1H-benzimidazole-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,7-dimethoxy-1H-benzimidazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. Additionally, the benzimidazole core can interact with nucleic acids and other biomolecules, affecting various cellular processes .
Comparison with Similar Compounds
4,7-Dibromo-1H-benzimidazole: Similar structure but with bromine atoms instead of methoxy groups.
2-(4-pyridyl)benzimidazole: Contains a pyridyl group, showing different chemical properties and applications.
Uniqueness: 4,7-Dimethoxy-1H-benzimidazole-2-thiol is unique due to the presence of both methoxy and thiol groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .
Properties
IUPAC Name |
4,7-dimethoxy-1,3-dihydrobenzimidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-12-5-3-4-6(13-2)8-7(5)10-9(14)11-8/h3-4H,1-2H3,(H2,10,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMTVWLAEJYDMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)NC(=S)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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